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Abstract

CC-122 (Avadomide) is a novel cereblon E3 ligase modulating agent (CELMoD) with
demonstrated potent in vitro activity against various B-cell malignancies. This technical guide
provides an in-depth overview of the preclinical in vitro studies of CC-122, focusing on its
mechanism of action, experimental protocols for its evaluation, and a summary of its effects on
malignant B-cells. CC-122 induces the degradation of the lymphoid transcription factors Aiolos
(IKZF3) and Ikaros (IKZF1), leading to apoptosis and inhibition of proliferation in B-cell
lymphoma cell lines. This document is intended to serve as a comprehensive resource for
researchers and drug development professionals working on novel therapies for B-cell
malignancies.

Introduction

B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), are a heterogeneous
group of cancers with varying prognoses and treatment responses. While
immunochemotherapy has improved outcomes, there is a significant need for novel therapeutic
agents, particularly for patients with relapsed or refractory disease. CC-122 (Avadomide) is a
next-generation cereblon E3 ligase modulator that has shown promising clinical efficacy in
patients with relapsed or refractory DLBCL.[1][2] This guide focuses on the in vitro studies that
have elucidated the mechanism and therapeutic potential of CC-122 in these malignancies.
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Mechanism of Action

CC-122 exerts its anti-neoplastic effects by binding to the cereblon (CRBN) protein, a substrate
receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[3][4][5][6]
This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment,
ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors
Aiolos (IKZF3) and lkaros (IKZF1).[3][4][5][7] Aiolos and Ikaros are critical for B-cell
development and function, and their degradation in malignant B-cells triggers a cascade of
events culminating in apoptosis and cell growth inhibition.[1][3][4][5] Notably, the degradation of
Aiolos and Ikaros by CC-122 results in the de-repression of interferon-stimulated genes (ISGs),
contributing to its anti-tumor activity.[3][8] This mechanism of action is effective in both
activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[3][9]
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Caption: CC-122 Mechanism of Action.

Quantitative In Vitro Data
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The in vitro anti-proliferative activity of CC-122 has been evaluated across a panel of B-cell
malignancy cell lines. The following tables summarize the key quantitative findings from these
studies.

Table 1: Anti-Proliferative Activity (IC50) of CC-122 in B-
cell Malignancy Cell Lines

Cell Line Subtype IC50 (pM) Reference
TMDS8 ABC-DLBCL ~0.05 [10]
U2932 ABC-DLBCL ~0.1 [10]
HBL-1 ABC-DLBCL ~0.2 [10]
OCl-Ly3 ABC-DLBCL ~1.5 [10]
SU-DHL-4 GCB-DLBCL ~0.01 [10]
SU-DHL-6 GCB-DLBCL ~0.1 [10]
OCl-Ly19 GCB-DLBCL ~1.0 [10]
] Mantle Cell
Mino <10 [11]
Lymphoma
Mantle Cell
Rec-1 <10 [11]
Lymphoma

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Induction of Apoptosis by CC-122 in DLBCL Cell
Lines
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Apoptosis
. ] Induction (Fold
Cell Line Concentration (pM) Reference
Change vs.
Control)
TMD8 1 ~12 [10]
U2932 1 ~10 [10]
HBL-1 1 ~8 [10]
SU-DHL-4 1 ~6.5 [10]
SU-DHL-6 1 ~7 [10]

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to characterize the
activity of CC-122.

Cell Viability Assay (MTT/CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:

» B-cell malignancy cell lines

e RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
e CC-122 (stock solution in DMSO)

e 96-well plates

o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®
Luminescent Cell Viability Assay kit

o Plate reader

Procedure:
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e Seed cells in a 96-well plate at a density of 1 x 104 cells/well.

e Treat cells with serial dilutions of CC-122 (e.g., 0.001 to 10 uM) or DMSO as a vehicle
control.

 Incubate the plate for 72-120 hours at 37°C in a humidified 5% COZ2 incubator.

e For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the
formazan crystals with DMSO and measure absorbance at 570 nm.

o For CellTiter-Glo®, follow the manufacturer's instructions to measure luminescence.

o Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

Materials:

B-cell malignancy cell lines

CC-122

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Treat cells with CC-122 at various concentrations for 24-48 hours.

Harvest and wash the cells with cold PBS.

Resuspend the cells in 1X Binding Buffer.

Add Annexin V-FITC and Propidium lodide (PI) to the cell suspension.
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 Incubate for 15 minutes at room temperature in the dark.
e Analyze the cells by flow cytometry within 1 hour.

e Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic:
Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/Pl+).

Western Blotting for Aiolos and Ikaros Degradation

This technique is used to detect the levels of specific proteins in cell lysates.

Materials:

B-cell malignancy cell lines

e CC-122

» RIPA buffer with protease inhibitors

e Primary antibodies against Aiolos, lkaros, and a loading control (e.g., B-actin)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Western blotting equipment

Procedure:

Treat cells with CC-122 for various time points (e.g., 2, 4, 8, 24 hours).

Lyse the cells in RIPA buffer and quantify protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody.
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» Detect the protein bands using a chemiluminescent substrate and an imaging system.

« Analyze the band intensities to determine the extent of protein degradation.
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Caption: General Experimental Workflow.

Conclusion

The in vitro studies of CC-122 have consistently demonstrated its potent anti-tumor activity in a
range of B-cell malignancies. Its uniqgue mechanism of action, involving the targeted
degradation of Aiolos and lkaros, provides a strong rationale for its clinical development. The
experimental protocols detailed in this guide offer a framework for the continued investigation of
CC-122 and other novel agents in this therapeutic area. The provided quantitative data
underscores the cell-of-origin independent activity of CC-122, highlighting its potential to
address unmet needs in the treatment of DLBCL and other B-cell cancers. Further in vitro
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studies exploring mechanisms of resistance and synergistic drug combinations will be crucial
for optimizing the clinical application of CC-122.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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